

# Technical Application Note: Regioselective Bromination of 3-Chloro-2-Hydroxybenzoic Acid

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## Compound of Interest

Compound Name: *5-Bromo-3-chloro-2-hydroxybenzoic acid*

CAS No.: 2200-85-3

Cat. No.: B1267374

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## Abstract & Strategic Significance

This protocol details the regioselective synthesis of **5-bromo-3-chloro-2-hydroxybenzoic acid** (CAS: 2200-85-3) via electrophilic aromatic substitution. The substrate, 3-chloro-2-hydroxybenzoic acid (3-chlorosalicylic acid), presents a unique directing group challenge where the ortho-directing hydroxyl group and the meta-directing carboxyl group compete with the steric blockade of the chlorine atom.

This intermediate is critical in the development of:

- Agrochemicals: Precursor for dicamba analogues and specific herbicides.
- Pharmaceuticals: Scaffold for Bcl-6 BTB domain inhibitors and antimicrobial agents.
- Material Science: Monomer for high-performance halogenated polymers.

## Mechanistic Analysis & Regiochemistry

Successful bromination requires navigating the electronic and steric landscape of the trisubstituted benzene ring.

## Directing Group Logic

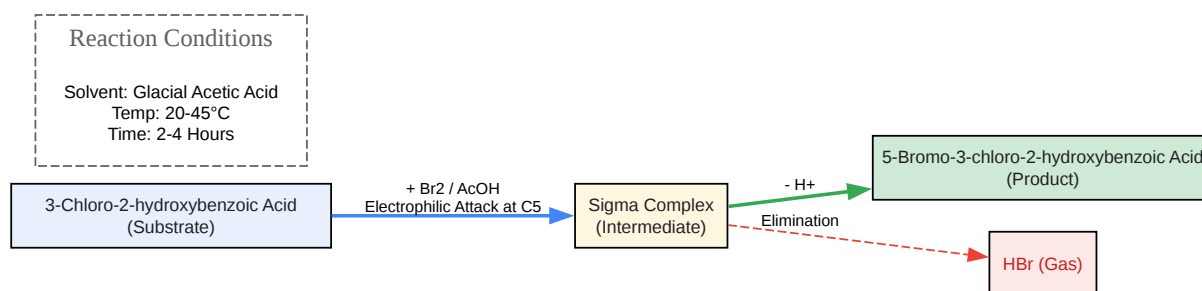
- -OH (C2): Strong activator, ortho/para director.
- -COOH (C1): Moderate deactivator, meta director.
- -Cl (C3): Weak deactivator, ortho/para director.

Site Availability Analysis:

- C3: Blocked by Chlorine.[1][2]
- C4: Meta to -OH, ortho to -Cl. Electronically unfavorable and sterically crowded.
- C5: Para to -OH, meta to -COOH. Electronically most favorable.
- C6: Ortho to -OH, ortho to -COOH. Sterically hindered by the adjacent carboxylic acid.

Conclusion: The reaction proceeds with high regioselectivity at the C5 position, yielding **5-bromo-3-chloro-2-hydroxybenzoic acid**.

## Reaction Pathway Diagram



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Figure 1: Mechanistic pathway for the C5-selective bromination.

## Materials & Equipment

### Reagents

Reagent	CAS	Purity	Role
3-Chloro-2-hydroxybenzoic acid	1829-32-9	>98%	Substrate
Bromine ( )	7726-95-6	Reagent Grade	Electrophile Source
Glacial Acetic Acid	64-19-7	>99%	Solvent
Sodium Bisulfite ( )	7631-90-5	ACS Grade	Quenching Agent
Toluene	108-88-3	ACS Grade	Recrystallization Solvent

### Equipment

- Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar.
- Addition: Pressure-equalizing addition funnel (for controlled addition).
- Safety: Gas scrubber (NaOH trap) for HBr evolution.
- Temperature Control: Oil bath with digital thermal probe.

## Experimental Protocol

### Phase 1: Preparation & Setup

Safety Warning: Elemental bromine is highly corrosive and toxic. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves.

- Scrubber Setup: Connect the condenser outlet to a trap containing 10% NaOH solution to neutralize evolved HBr gas.
- Dissolution: In the 3-neck RBF, dissolve 17.26 g (100 mmol) of 3-chloro-2-hydroxybenzoic acid in 100 mL of Glacial Acetic Acid. Stir until a clear solution is obtained.
  - Note: Gentle warming (30°C) may be required to hasten dissolution.

## Phase 2: Bromination Reaction[4]

- Reagent Preparation: Dilute 16.0 g (5.2 mL, ~100 mmol) of Bromine in 20 mL of Glacial Acetic Acid.
  - Why: Diluting bromine prevents localized high concentrations that could lead to over-bromination or oxidation byproducts.
- Addition: Add the bromine solution dropwise over 45–60 minutes at room temperature (20–25°C).
- Reaction Monitoring: Upon completion of addition, heat the mixture to 45°C and stir for 2–3 hours.
  - Endpoint: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1) or HPLC.[2][3] The starting material spot ( ) should disappear, replaced by the product ( ).

## Phase 3: Workup & Isolation

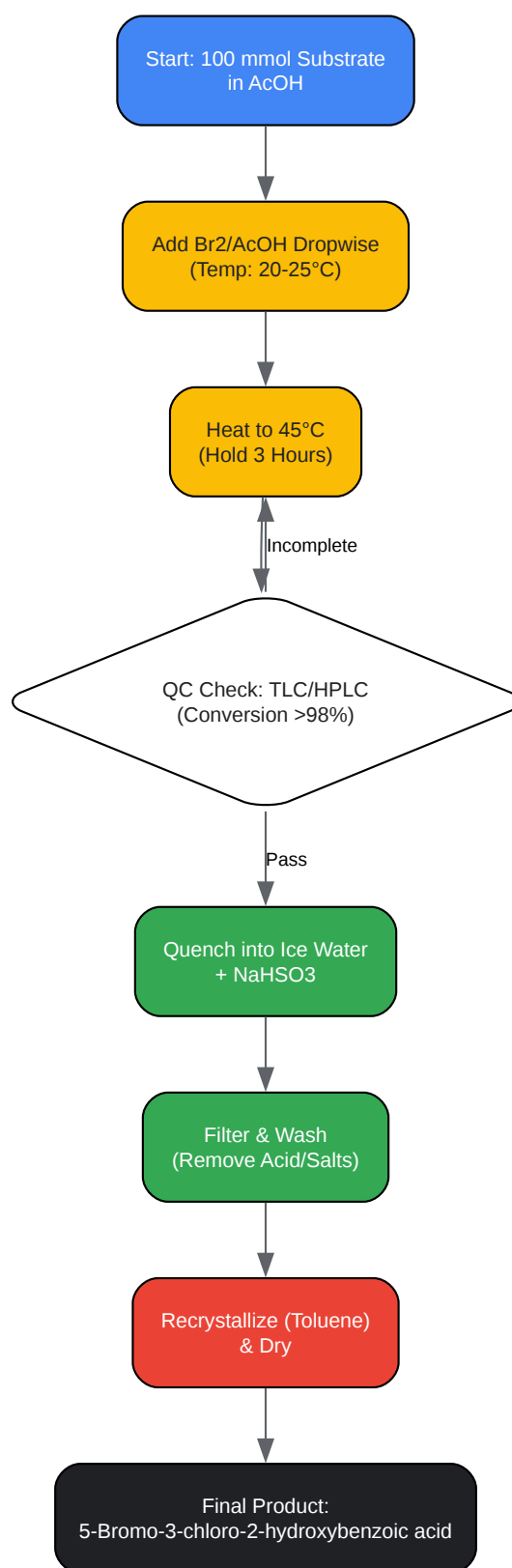
- Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water containing 2.0 g of Sodium Bisulfite.
  - Mechanism:[4][5][6] Bisulfite reduces unreacted red/brown bromine to colorless bromide, ensuring the product does not precipitate with trapped oxidizers.
- Precipitation: Stir the aqueous slurry vigorously for 30 minutes. The product will precipitate as a white to off-white solid.

- Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
- Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual acetic acid and inorganic salts.

## Phase 4: Purification

- Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.
- Recrystallization:
  - Dissolve the crude solid in minimal boiling Toluene (approx. 5-7 mL per gram of crude).
  - Allow to cool slowly to room temperature, then chill to 4°C.
  - Filter the purified crystals and dry under vacuum.

## Process Workflow & Validation



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Figure 2: Step-by-step operational workflow for the synthesis.

## Quality Control Specifications

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Melting Point	192 – 194 °C	Capillary Method
Yield	85 – 92%	Gravimetric
Purity	>98.0%	HPLC (C18, MeOH/Water)
<sup>1</sup> H NMR	7.95 (d, 1H), 7.70 (d, 1H)	DMSO-

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Product solubility in quench water.	Ensure water is ice-cold; increase water volume to force precipitation.
Red/Brown Color	Residual Bromine.	Increase Sodium Bisulfite during the quench step.[7]
Impurity (Di-bromo)	Excess Bromine or high Temp.	Strictly control stoichiometry (1.05 eq max) and keep temp <50°C.
Incomplete Reaction	Moisture in solvent.	Use Glacial Acetic Acid; water deactivates the electrophile.

## References

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